((3-Fluorophenyl)sulfonyl)phenylalanine
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Overview
Description
((3-Fluorophenyl)sulfonyl)phenylalanine is a compound that features a phenylalanine backbone with a 3-fluorophenylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Fluorophenyl)sulfonyl)phenylalanine typically involves the introduction of the 3-fluorophenylsulfonyl group to the phenylalanine molecule. One common method is through the use of sulfonyl chlorides in the presence of a base, which facilitates the formation of the sulfonyl group. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
((3-Fluorophenyl)sulfonyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of this compound .
Scientific Research Applications
((3-Fluorophenyl)sulfonyl)phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of ((3-Fluorophenyl)sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- ((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine
- ((3-Bromo-4-fluorophenyl)sulfonyl)phenylalanine
- ((3-Methylphenyl)sulfonyl)phenylalanine
Uniqueness
((3-Fluorophenyl)sulfonyl)phenylalanine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity compared to its analogs with different substituents .
Properties
Molecular Formula |
C15H14FNO4S |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H14FNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19) |
InChI Key |
OMDHWAJJVRHXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
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